molecular formula C10H9NO2S B12440331 Amino-benzo[B]thiophen-3-YL-acetic acid CAS No. 95834-55-2

Amino-benzo[B]thiophen-3-YL-acetic acid

Cat. No.: B12440331
CAS No.: 95834-55-2
M. Wt: 207.25 g/mol
InChI Key: HRMLMRIORGNUSV-UHFFFAOYSA-N
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Description

Amino-benzo[B]thiophen-3-YL-acetic acid is a compound that belongs to the class of benzothiophene derivatives. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and industrial chemistry .

Chemical Reactions Analysis

Types of Reactions

Amino-benzo[B]thiophen-3-YL-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

Amino-benzo[B]thiophen-3-YL-acetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Amino-benzo[B]thiophen-3-YL-acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Amino-benzo[B]thiophen-3-YL-acetic acid can be compared with other benzothiophene derivatives, such as:

These compounds share similar structural features but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound in terms of its specific applications and effects .

Biological Activity

Amino-benzo[B]thiophen-3-YL-acetic acid is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, particularly focusing on its role as an inhibitor of key enzymes and its anticancer properties.

Synthesis and Structural Characteristics

The synthesis of this compound involves the functionalization of the benzo[b]thiophene scaffold. This compound is characterized by the presence of an amino group and an acetic acid moiety, which are crucial for its biological activity. The structural features contribute to its ability to interact with various biological targets.

1. Inhibition of Monoamine Oxidase (MAO)

Research indicates that derivatives of benzo[b]thiophenes, including this compound, exhibit significant inhibitory activity against human monoamine oxidase (hMAO). Specifically, these compounds have shown high selectivity for the MAO-B isoform, which is particularly relevant in the context of neurodegenerative diseases like Parkinson's disease. The inhibition of MAO-B can lead to increased levels of neurotransmitters such as dopamine, potentially alleviating symptoms associated with these conditions .

2. Anticancer Properties

This compound has demonstrated promising anticancer activity against various cancer cell lines. Studies have indicated that it can inhibit specific enzymes involved in tumor progression, including histone deacetylases (HDACs), which play a critical role in cancer cell proliferation and survival. For instance, derivatives have been shown to reduce viability in colon cancer cell lines (HCT116) through HDAC inhibition .

3. Antimicrobial Activity

The compound also displays antimicrobial properties, particularly against multidrug-resistant strains of bacteria such as Staphylococcus aureus. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential bacterial enzymes . This broad-spectrum activity makes it a candidate for further development in treating resistant infections.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and related compounds:

StudyFocusFindings
MAO InhibitionHigh selectivity for MAO-B; potential for neuroprotective effects.
Anticancer ActivityInhibits HDACs; reduces viability in HCT116 colon cancer cells.
Antimicrobial PropertiesEffective against methicillin-resistant Staphylococcus aureus strains.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and target enzymes such as MAO-B. These studies suggest that specific structural modifications could enhance binding affinity and selectivity, leading to more potent inhibitors .

Properties

CAS No.

95834-55-2

Molecular Formula

C10H9NO2S

Molecular Weight

207.25 g/mol

IUPAC Name

2-amino-2-(1-benzothiophen-3-yl)acetic acid

InChI

InChI=1S/C10H9NO2S/c11-9(10(12)13)7-5-14-8-4-2-1-3-6(7)8/h1-5,9H,11H2,(H,12,13)

InChI Key

HRMLMRIORGNUSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(C(=O)O)N

Origin of Product

United States

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